4-Hydroxy-3-nitrobenzenesulfonyl chloride
CAS No.: 147682-51-7
Cat. No.: VC21097880
Molecular Formula: C6H4ClNO5S
Molecular Weight: 237.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147682-51-7 |
---|---|
Molecular Formula | C6H4ClNO5S |
Molecular Weight | 237.62 g/mol |
IUPAC Name | 4-hydroxy-3-nitrobenzenesulfonyl chloride |
Standard InChI | InChI=1S/C6H4ClNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H |
Standard InChI Key | FRIDVSSBTNZNJD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O |
Introduction
Structural Information
Molecular Formula and Weight
4-Hydroxy-3-nitrobenzenesulfonyl chloride is represented by the molecular formula C₆H₄ClNO₅S. Based on the computed atomic weights of its constituent elements, the compound has a molecular weight of 237.62 g/mol . This relatively low molecular weight, combined with its functional group diversity, contributes to its utility in organic synthesis applications.
Chemical Identifiers
For precise identification in chemical databases and literature, 4-hydroxy-3-nitrobenzenesulfonyl chloride is associated with several standardized chemical identifiers:
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InChI: InChI=1S/C6H4ClNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
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SMILES Notation: C1=CC(=C(C=C1S(=O)(=O)Cl)N+[O-])O
These identifiers are essential for unambiguous compound identification across different chemical databases and facilitate information retrieval in scientific research.
Structural Representation
The compound features a benzene ring with four substituents arranged in a specific pattern:
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A sulfonyl chloride group (−SO₂Cl) at position 1
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A hydroxyl group (−OH) at position 4
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A nitro group (−NO₂) at position 3
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Hydrogen atoms at the remaining positions
This arrangement of functional groups creates a molecule with distinct electronic and steric properties that influence its chemical behavior and reactivity patterns.
Physical and Chemical Properties
Predicted Collision Cross Section
Mass spectrometry techniques, particularly ion mobility spectrometry, utilize collision cross section (CCS) measurements for compound identification and characterization. The predicted CCS values for 4-hydroxy-3-nitrobenzenesulfonyl chloride with various adducts are presented in the following table:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 237.95715 | 140.7 |
[M+Na]⁺ | 259.93909 | 153.3 |
[M+NH₄]⁺ | 254.98369 | 147.8 |
[M+K]⁺ | 275.91303 | 149.9 |
[M-H]⁻ | 235.94259 | 141.6 |
[M+Na-2H]⁻ | 257.92454 | 145.6 |
[M]⁺ | 236.94932 | 143.3 |
[M]⁻ | 236.95042 | 143.3 |
These predictive values are valuable for analytical chemists working with mass spectrometry, as they can assist in compound identification and structural elucidation in complex mixtures .
Chemical Reactivity
The compound's reactivity is primarily governed by its three major functional groups:
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The sulfonyl chloride group (−SO₂Cl) is highly reactive toward nucleophiles, making it an effective sulfonylating agent for alcohols, amines, and other nucleophiles.
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The hydroxyl group (−OH) can participate in hydrogen bonding and can be deprotonated under basic conditions, affecting the compound's solubility and reactivity.
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The nitro group (−NO₂) is electron-withdrawing, activating the aromatic ring toward nucleophilic aromatic substitution reactions and influencing the reactivity of the other functional groups.
The interplay between these functional groups creates a complex reactivity profile that can be exploited in various synthetic applications.
Applications in Organic Synthesis
As a Sulfonylating Agent
The primary application of 4-hydroxy-3-nitrobenzenesulfonyl chloride is as a sulfonylating agent. The sulfonyl chloride functionality readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding sulfonates, sulfonamides, and sulfonate esters.
These transformations are valuable in:
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Protecting group chemistry for alcohols and amines
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Creating bioactive molecules containing sulfonamide groups
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Synthesizing sulfonate esters as useful synthetic intermediates
Advantages in Synthetic Applications
The compound offers several advantages in synthetic applications:
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The hydroxyl group provides a handle for further functionalization or attachment to solid supports.
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The nitro group can be reduced to an amine, opening additional pathways for structural elaboration.
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The combination of these functional groups creates unique reactivity patterns that can be exploited in regioselective transformations.
Analytical Characterization
For research applications, proper analytical characterization of 4-hydroxy-3-nitrobenzenesulfonyl chloride is essential. Common analytical techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR spectra provide valuable information about the compound's structure.
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Infrared (IR) spectroscopy: Characteristic absorption bands for the sulfonyl chloride (typically around 1380-1325 cm⁻¹ and 1190-1140 cm⁻¹), hydroxyl (3600-3200 cm⁻¹), and nitro (1550-1490 cm⁻¹ and 1360-1290 cm⁻¹) groups can confirm the presence of these functionalities.
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Mass spectrometry: The predicted m/z values presented in section 2.1 can serve as reference points for mass spectrometric identification .
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X-ray crystallography: For definitive structural confirmation, single-crystal X-ray diffraction analysis would provide unambiguous evidence of bond lengths, angles, and the three-dimensional arrangement of atoms.
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